molecular formula C16H24N2O B2522840 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol CAS No. 1800218-66-9

9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

Katalognummer: B2522840
CAS-Nummer: 1800218-66-9
Molekulargewicht: 260.381
InChI-Schlüssel: NJSIOLCKYVJZJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Benzyl-3,9-diazaspiro[55]undecan-1-ol is a chemical compound known for its unique spirocyclic structure This compound belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic system containing nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a linear precursor containing amine and alcohol functional groups. The reaction conditions often involve the use of a base to facilitate the cyclization process, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol involves its interaction with molecular targets such as γ-aminobutyric acid type A receptors. The compound acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This interaction can modulate neurotransmission and has implications for the development of therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is unique due to its specific spirocyclic structure and the presence of a benzyl group, which imparts distinct chemical and biological properties. Its ability to act as a γ-aminobutyric acid type A receptor antagonist sets it apart from other similar compounds .

Biologische Aktivität

9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is a compound belonging to the diazaspiro family, characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of various disorders. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with specific molecular targets in cellular pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, some diazaspiro compounds inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism and is implicated in obesity and metabolic disorders .
  • Receptor Antagonism : The compound may act as an antagonist for neuropeptide Y (NPY) receptors, which are involved in appetite regulation and energy homeostasis. This antagonism could contribute to weight loss and appetite suppression .
  • Protein Degradation : As part of proteolysis targeting chimeras (PROTACs), this compound can facilitate targeted protein degradation by binding to both the target protein and E3 ubiquitin ligases, leading to the selective degradation of pathological proteins.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Mechanism Reference
Inhibition of ACCReduces fatty acid synthesis
Antagonism against NPYModulates appetite and energy balance
Targeted protein degradationFacilitates degradation of specific proteins
Potential anti-cancer activityInhibits geranylgeranyltransferase I

Case Studies

Research has explored the efficacy of diazaspiro compounds in various therapeutic contexts:

  • Obesity Treatment : A study demonstrated that 1,9-diazaspiro[5.5]undecane derivatives exhibited significant inhibition of ACC, with IC50 values as low as 4 nM for hACC-2, indicating strong potential for obesity management through metabolic modulation .
  • Central Nervous System Disorders : Compounds within this class have been evaluated for their neuroprotective effects and ability to modulate neurotransmitter systems. While some showed promising results in vitro, challenges remain regarding their bioavailability and efficacy in vivo .
  • Cancer Therapy : Research indicates that certain diazaspiro compounds inhibit geranylgeranyltransferase I (GGTase I), which is crucial for cancer cell proliferation through modulation of the YAP1/TAZ signaling pathway. This inhibition leads to reduced tumor growth in experimental models .

Eigenschaften

IUPAC Name

3-benzyl-3,9-diazaspiro[5.5]undecan-11-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c19-15-12-17-9-6-16(15)7-10-18(11-8-16)13-14-4-2-1-3-5-14/h1-5,15,17,19H,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSIOLCKYVJZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C12CCN(CC2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.